N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide
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Overview
Description
N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide and its derivatives have been studied for their antimicrobial properties. Gul et al. (2017) synthesized a series of related compounds, which showed varying degrees of antimicrobial activity against selected microbial species. Notably, compounds within this series demonstrated lower toxicity and are considered potential candidates for further biological screening (Gul et al., 2017).
Anticancer Potentials
A study by Yurttaş et al. (2013) focused on the synthesis of related benzimidazole derivatives and investigated their anticancer activities. These compounds exhibited considerable selectivity against certain cancer cell lines, highlighting the potential for further exploration in cancer treatment (Yurttaş et al., 2013).
Anticonvulsant Properties
The structural and physicochemical properties of a compound closely related to this compound, known as AWD 131-138, were studied by Heinecke and Thiel (2001). This compound has demonstrated anticonvulsant properties, further adding to the therapeutic potential of this class of compounds (Heinecke & Thiel, 2001).
Anti-Anoxic Activity
The synthesis of related compounds with potential anti-anoxic activity was reported by Ohkubo et al. (1995). Among these, a compound showed potent anti-anoxic activity in mice, suggesting a potential use in treating conditions related to oxygen deprivation (Ohkubo et al., 1995).
Properties
Molecular Formula |
C15H15ClN4O3S |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
N'-(2-chlorobenzoyl)-2-morpholin-4-yl-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C15H15ClN4O3S/c16-11-4-2-1-3-10(11)13(21)18-19-14(22)12-9-24-15(17-12)20-5-7-23-8-6-20/h1-4,9H,5-8H2,(H,18,21)(H,19,22) |
InChI Key |
ISRSZFREMCTZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(=O)NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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